(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane

water solubility aqueous formulation silane coupling agent

(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane (CAS 14857-35-3), commonly referred to as 2-(3,4-epoxycyclohexyl)ethylmethyldiethoxysilane or EMDS, is an epoxy-functional dialkoxy silane coupling agent. Its molecular structure features a cycloaliphatic epoxy group tethered to a silicon center bearing two hydrolyzable ethoxy groups and one non-hydrolyzable methyl group.

Molecular Formula C13H26O3Si
Molecular Weight 258.43 g/mol
CAS No. 14857-35-3
Cat. No. B084876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane
CAS14857-35-3
Molecular FormulaC13H26O3Si
Molecular Weight258.43 g/mol
Structural Identifiers
SMILESCCO[Si](C)(CCC1CCC2C(C1)O2)OCC
InChIInChI=1S/C13H26O3Si/c1-4-14-17(3,15-5-2)9-8-11-6-7-12-13(10-11)16-12/h11-13H,4-10H2,1-3H3
InChIKeyASGKDLGXPOIMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 14857-35-3: Epoxycyclohexyl Methyl Diethoxy Silane Baseline Identity and Comparator Landscape


(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)diethoxy(methyl)silane (CAS 14857-35-3), commonly referred to as 2-(3,4-epoxycyclohexyl)ethylmethyldiethoxysilane or EMDS, is an epoxy-functional dialkoxy silane coupling agent. Its molecular structure features a cycloaliphatic epoxy group tethered to a silicon center bearing two hydrolyzable ethoxy groups and one non-hydrolyzable methyl group [1]. The closest structural analogs share the identical epoxycyclohexyl organic moiety but differ in the number and type of alkoxy substituents on silicon: the trimethoxy variant 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane (ECTMS, CAS 3388-04-3) and the triethoxy variant 2-(3,4-epoxycyclohexyl)ethyltriethoxysilane (CAS 10217-34-2). A glycidyl-based analog, (3-glycidoxypropyl)methyldiethoxysilane (CAS 2897-60-1), represents a further comparator with a different epoxy backbone . The dialkoxy–monomethyl architecture of CAS 14857-35-3 places it in a unique position: fewer hydrolyzable groups than trialkoxy analogs and slower hydrolysis kinetics than methoxy-based silanes, which directly impacts crosslink density, cure profile, and shelf-life in moisture-sensitive formulations.

Why Simple Analog Substitution Fails: The Functional Consequences of Alkoxy-Group Architecture in Epoxy Silane Procurement


Epoxycyclohexyl silanes cannot be treated as interchangeable drop-in replacements. The number and identity of alkoxy groups determine three performance-critical parameters: hydrolysis rate, crosslink density, and the organic byproduct of hydrolysis. The methoxy-bearing ECTMS (CAS 3388-04-3) hydrolyzes significantly faster than ethoxy-bearing analogs and releases methanol—a VOC with greater toxicity and regulatory burden than ethanol [1]. Conversely, the triethoxy variant (CAS 10217-34-2) provides three crosslinking sites but hydrolyzes more slowly than diethoxy-methyl EMDS, which offers exactly two hydrolyzable groups and generates only ethanol upon hydrolysis [2]. This balance between reactivity, crosslink density, and byproduct profile creates a distinct formulation space where CAS 14857-35-3 is uniquely positioned, particularly for moisture-sensitive, aqueous, or UV-cure systems where precise control over gelation kinetics and VOC composition is non-negotiable.

Quantitative Differentiation Evidence for CAS 14857-35-3 Versus Closest Structural Analogs


Aqueous Solubility Advantage of EMDS Over the Triethoxy Analog for Waterborne Formulations

CAS 14857-35-3 (EMDS) exhibits substantially higher water solubility (1.4 g/L at 25 °C) than the triethoxy analog 2-(3,4-epoxycyclohexyl)ethyltriethoxysilane (CAS 10217-34-2), which has a reported water solubility of 850 mg/L at 20 °C [1]. This 1.65-fold difference is critical for aqueous-based coating and adhesive formulations where silane solubility in the water phase governs coupling efficiency and bath stability.

water solubility aqueous formulation silane coupling agent

Hydrolysis Rate Ranking: Diethoxy-Methyl EMDS Occupies a Defined Intermediate Kinetic Position

The hydrolysis rate of alkoxysilyl groups follows the established order: Dimethoxy > Trimethoxy > Diethoxy > Triethoxy . CAS 14857-35-3, bearing two ethoxy groups and one non-hydrolyzable methyl substituent, therefore hydrolyzes faster than the triethoxy analog (CAS 10217-34-2) but slower than any methoxy-containing analog (e.g., ECTMS, CAS 3388-04-3). Gelest assigns Hydrolytic Sensitivity 7 (reacts slowly with moisture/water) to all three epoxycyclohexyl silane variants [1][2], but the ordinal ranking within this class means EMDS provides an intermediate hydrolysis speed that can be advantageous when balancing pot-life against cure rate in moisture-cure systems.

hydrolysis kinetics alkoxysilane reactivity formulation shelf-life

Crosslink Density Control: Two Hydrolyzable Sites in EMDS Enable Softer, More Flexible Networks Than Trialkoxy Analogs

Silicone–epoxy (SiE) resins synthesized via hydrolytic condensation of EMDS alone produce linear oligomers with pendant epoxy groups and an average of 6–11 repeat Si–O units [1]. Because EMDS contributes only two hydrolyzable ethoxy groups per monomer (versus three for ECTMS), the siloxane backbone formed during condensation has lower crosslink density. This structural feature yields cured SiE resins that are measurably more flexible than highly crosslinked trialkoxy-derived networks. The SiE resins from EMDS were shown to become more flexible with decreasing epoxy value, demonstrating that the dialkoxy architecture provides a tunable handle over mechanical properties that is not available with trialkoxy silanes [1].

crosslink density flexibility silicone-epoxy resin

Thermal Stability and UV Resistance Superiority: EMDS-Derived SiE Resins Outperform Commercial LED Encapsulant CEL-2021P

SiE resins cured from EMDS demonstrated better thermal stability and higher thermal and UV resistances than a commercial LED package material, the cycloaliphatic epoxy resin CEL-2021P (3,4-epoxycyclohexylmethyl-3′,4′-epoxycyclohexanecarboxylate, manufactured by Daicel Corporation) [1][2]. This is a direct head-to-head performance comparison in which the EMDS-derived silicone–epoxy hybrid outperforms a widely used, commercially established epoxy encapsulant on thermal aging and UV aging metrics. The SiE resin with a moderate epoxy value exhibited the highest thermal and UV resistances among the EMDS-based series, confirming that the siloxane backbone contributed by EMDS is the source of the enhanced durability [1].

thermal stability UV resistance LED encapsulation

Physical Property Differentiation: Density, Refractive Index, and Boiling Point Enable Distillation-Based Separation and Quality Control

CAS 14857-35-3 has a reported density of 0.9312 g/cm³ and a refractive index (nD) of 1.4248 , boiling at 114–117 °C at 1 Torr. In contrast, the trimethoxy analog ECTMS (CAS 3388-04-3) has a density of ~1.065 g/cm³ and refractive index of ~1.4480 [1], while the triethoxy analog has a density of ~1.015 g/cm³ and refractive index of ~1.430 . The significantly lower density and boiling point of EMDS relative to ECTMS reflect the replacement of a heavier methoxy group with a methyl substituent and ethoxy groups. These distinct physical constants serve as unambiguous identity and purity verification markers during incoming QC inspection, and the volatility difference can be exploited for purification by distillation.

density refractive index boiling point quality control

UV Polymerizable Monomer Functionality: Dialkoxy Silane Architecture Enables UV-Cure Compatibility

Gelest's technical datasheet explicitly designates CAS 14857-35-3 as a 'UV polymerizeable monomer' and a 'coupling agent for UV cure and epoxy systems' [1]. This functional classification is linked to the dialkoxy–monomethyl silane architecture, which provides a defined number of condensation sites (two) that can participate in sol-gel or moisture-cure processes without generating the excessive crosslinking that can inhibit UV-initiated cationic polymerization of the epoxy group. While the trimethoxy analog ECTMS is also described as forming 'UV-curable coating resins by controlled hydrolysis' [2], EMDS is specifically positioned for dual-cure (UV + moisture) applications where the balance between epoxy photopolymerization and silane condensation must be precisely controlled.

UV-curable photopolymerization coating

Evidence-Backed Application Scenarios Where CAS 14857-35-3 Provides Verifiable Differentiation


Waterborne Acrylic Sealants and Adhesives Requiring High Silane Solubility

CAS 14857-35-3's 1.65× higher water solubility (1.4 g/L) relative to the triethoxy analog (850 mg/L) [1] makes it the preferred epoxy silane for waterborne acrylic sealant and adhesive formulations. In these systems, the silane coupling agent must disperse uniformly in the aqueous phase to effectively migrate to the inorganic substrate interface during film formation. The superior solubility of EMDS reduces the need for co-solvents or surfactants, simplifies formulation, and improves batch-to-batch adhesion consistency on alkaline substrates such as concrete and glass [2].

LED Encapsulant Formulations Demanding Superior Thermal and UV Aging Resistance

Direct comparative evidence demonstrates that EMDS-derived silicone–epoxy resins outperform the commercial LED encapsulant CEL-2021P in both thermal stability and UV resistance [1]. The dialkoxy architecture of EMDS produces linear siloxane oligomers that, after curing, yield optically clear materials with higher durability under thermal and UV stress. Procurement of EMDS for LED encapsulant development is therefore justified by published head-to-head data, not merely by supplier claims.

UV-Cure Coatings and Dual-Cure (UV + Moisture) Systems

Gelest's designation of CAS 14857-35-3 as a 'UV polymerizeable monomer' and 'coupling agent for UV cure and epoxy systems' [1] makes it a drop-in candidate for UV-curable coating formulations. The two ethoxy groups provide moisture-activated secondary curing (dual-cure mechanism), while the methyl group limits crosslink density, preventing the embrittlement often observed with trialkoxy silanes in UV-cured films. This combination of cationic epoxy photopolymerization and controlled silane condensation is difficult to achieve with trimethoxy or triethoxy analogs.

Moisture-Sensitive One-Part Formulations Where Shelf-Life and VOC Profile Are Critical

The intermediate hydrolysis rate of diethoxy-methyl EMDS—faster than triethoxy but slower than trimethoxy silanes—along with its ethanol (not methanol) hydrolysis byproduct [1][2], position it as an optimal coupling agent for moisture-cure, one-part sealants and adhesives. Methanol-generating methoxy silanes face increasing regulatory restrictions in consumer and construction products; EMDS avoids this issue while still providing adequate cure speed for practical application timelines.

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